molecular formula C6H14O6 B12429751 D-Sorbitol-d8

D-Sorbitol-d8

Cat. No.: B12429751
M. Wt: 190.22 g/mol
InChI Key: FBPFZTCFMRRESA-NHQJSRGRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

D-Sorbitol-d8, also known as Sorbitol-d8 or D-Glucitol-d8, is a deuterium-labeled form of D-Sorbitol. It is a six-carbon sugar alcohol that can be used as a sugar substitute. The compound is often utilized in scientific research due to its stable isotopic labeling, which makes it valuable for various analytical and experimental purposes .

Preparation Methods

Synthetic Routes and Reaction Conditions

D-Sorbitol-d8 is synthesized by the hydrogenation of D-Glucose in the presence of deuterium gas. The reaction typically involves a platinum catalyst and is carried out under high pressure and temperature conditions. The deuterium atoms replace the hydrogen atoms in the D-Sorbitol molecule, resulting in the formation of this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and efficient catalysts to ensure high yield and purity. The deuterium gas used in the reaction is often sourced from heavy water (D2O), and the reaction conditions are optimized to maximize the incorporation of deuterium atoms into the D-Sorbitol molecule .

Chemical Reactions Analysis

Types of Reactions

D-Sorbitol-d8 undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Sorbitol dehydrogenase, NAD+, and appropriate buffers.

    Reduction: Hydrogen gas and suitable catalysts.

    Substitution: Various isotopic or functional group reagents depending on the desired substitution.

Major Products Formed

    Oxidation: D-Fructose-d8

    Reduction: D-Glucose-d8

    Substitution: Various isotopically labeled or functionalized derivatives of this compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its deuterium labeling, which makes it particularly valuable in research applications where stable isotopic tracers are required. This labeling allows for precise tracking and analysis of metabolic and enzymatic processes, providing insights that are not possible with non-labeled compounds .

Properties

Molecular Formula

C6H14O6

Molecular Weight

190.22 g/mol

IUPAC Name

(2S,3R,4R,5R)-1,1,2,3,4,5,6,6-octadeuteriohexane-1,2,3,4,5,6-hexol

InChI

InChI=1S/C6H14O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3-12H,1-2H2/t3-,4+,5-,6-/m1/s1/i1D2,2D2,3D,4D,5D,6D

InChI Key

FBPFZTCFMRRESA-NHQJSRGRSA-N

Isomeric SMILES

[2H][C@]([C@@]([2H])([C@@]([2H])(C([2H])([2H])O)O)O)([C@]([2H])(C([2H])([2H])O)O)O

Canonical SMILES

C(C(C(C(C(CO)O)O)O)O)O

Origin of Product

United States

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